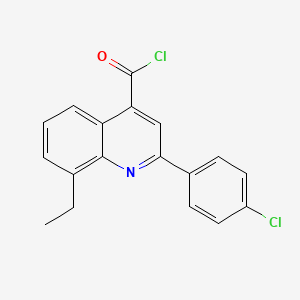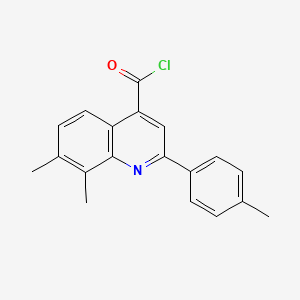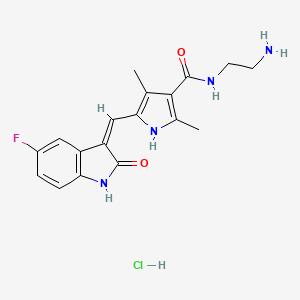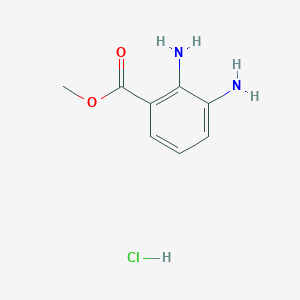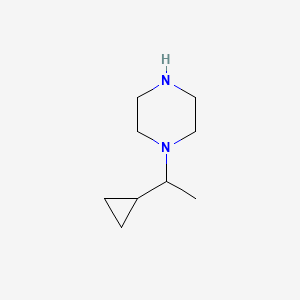
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol
Overview
Description
“2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol” consists of a five-membered heterocyclic ring containing three carbon, one sulfur, and one nitrogen atom . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antioxidant Properties
Thiazole derivatives, including those similar to 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, have been recognized for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders .
Antiviral Applications
Compounds with a thiazole structure have been found effective in the treatment of viral infections. They serve as key components in antiviral drugs such as Ribavirin, which is used for treating respiratory syncytial virus (RSV) and hepatitis C .
Anticancer Activity
Thiazole derivatives are also prominent in cancer research due to their cytotoxicity against tumor cells. Some compounds have shown potent effects on human prostate cancer cell lines, indicating their potential as anticancer agents .
Antifungal Activity
The antifungal properties of thiazole derivatives make them valuable in the development of new antifungal agents. They have been tested for their efficacy against various fungal pathogens, suggesting their use in treating fungal infections .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds exhibit significant analgesic and anti-inflammatory activities, making them candidates for the development of new pain relief medications .
Hypertension and Cardiovascular Diseases
Thiazole derivatives have been used in the treatment of hypertension and as fibrinogen receptor antagonists with antithrombotic activity, which is crucial for cardiovascular health .
Each of these applications demonstrates the versatility and potential of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol in various fields of scientific research.
Synthesis, Characterization, and Antioxidant Properties of Novel 1-(4 … Synthesis, characterization and biological activity studies of certain … Thiazoles: having diverse biological activities | Medicinal Chemistry … Synthesis and Biological Evaluation of Thiazole Derivatives
properties
IUPAC Name |
2-methoxy-1-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3,5,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBLBIZMGLWKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)
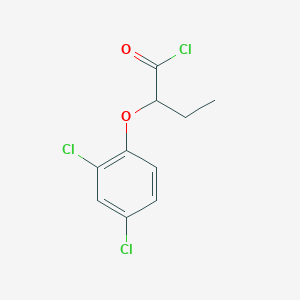

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)


